molecular formula C16H28O4 B4940115 1,8-dioxacyclooctadecane-9,18-dione

1,8-dioxacyclooctadecane-9,18-dione

Cat. No. B4940115
M. Wt: 284.39 g/mol
InChI Key: SXWPIGKEISLSNQ-UHFFFAOYSA-N
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Patent
US03967962

Procedure details

Crystalline poly (hexamethylene sebacate) was prepared using a kettle equipped with a stirrer, nitrogen gas inlet tube, thermometer and condenser by reacting sebacic acid with 1,6hexamethylene glycol in the presence of a p-toluenesulfonic acid catalyst as follows: sebacic acid and hexamethylene glycol were added to the reaction kettle in a respective 1.0 to 1.1 molar ratio along with 0.5 wt % p-toluenesulfonic acid. The 10 mole % excess of glycol was used to ensure the predominant presence of hydroxyl end groups in the reaction product. The mixture was heated to 165°C while stirring. At 165°C, an amount of xylene was added to assist refluxing and this temperature was maintained until water evolution ceased (4 hrs.). Afterwards, the condensers were removed and the excess glycol and catalyst were removed by sparging with nitrogen for 0.5 hours at 165°C. On cooling to room temperature, the poly (hexamethylene sebacate) crystallized into an off-white solid. Next, the poly (HMS) from above was purified by precipitation from a benzene solution into methanol using techniques well known in the art. The precipitated poly (HMS) was collected by filtration and dried in vacuo. Analytical data on this purified material indicate an acid number of 1.06, an hydroxyl number of 34.4, an Mn of 3165 g/mole, an MWD (Mw /Mn) of 1.41 by GPC in chloroform, a glass transition temperature of about -62°C and a crystalline melting point of about 65°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,6hexamethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].[CH2:15](O)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C(C)=CC=CC=1>C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[C:1]1(=[O:14])[O:13][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][O:12][C:10](=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)O)(=O)O
Step Two
Name
1,6hexamethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, nitrogen gas inlet tube
CUSTOM
Type
CUSTOM
Details
thermometer and condenser by reacting
TEMPERATURE
Type
TEMPERATURE
Details
to assist refluxing
CUSTOM
Type
CUSTOM
Details
(4 hrs.)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Afterwards, the condensers were removed
CUSTOM
Type
CUSTOM
Details
the excess glycol and catalyst were removed
CUSTOM
Type
CUSTOM
Details
by sparging with nitrogen for 0.5 hours at 165°C
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the poly (hexamethylene sebacate) crystallized into an off-white solid
CUSTOM
Type
CUSTOM
Details
Next, the poly (HMS) from above was purified by precipitation from a benzene solution into methanol using techniques
CUSTOM
Type
CUSTOM
Details
The precipitated poly (HMS)
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCCC(=O)OCCCCCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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